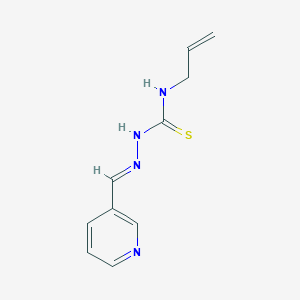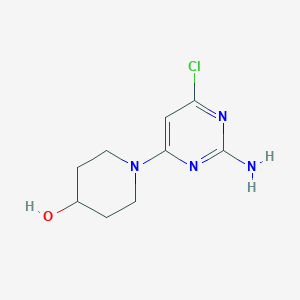![molecular formula C15H17N5S2 B10869378 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10869378.png)
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex heterocyclic compound It features a unique structure that combines a thienopyridine moiety with a triazole ring, making it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyridine derivatives with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethylformamide (DMF) are used to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through crystallization or chromatographic techniques, ensuring that the compound meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can modify the functional groups on the molecule, potentially enhancing its biological activity.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions are useful for modifying the electronic properties of the compound.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols. This is often used to introduce new functional groups that can enhance the compound’s activity or solubility.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is being investigated for its potential as a drug candidate. Its diverse biological activities suggest that it could be useful in treating a range of diseases, including infections and cancers. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological properties.
Industry
Industrially, the compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials that can be used in various applications, from electronics to pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s ability to bind to these targets can modulate their activity, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes, thereby blocking the progression of a disease.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(3,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to these similar compounds, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its cyclohexyl group. This group can influence the compound’s lipophilicity, solubility, and overall biological activity. The presence of the cyclohexyl group may enhance the compound’s ability to penetrate cell membranes, making it more effective in certain biological contexts.
Properties
Molecular Formula |
C15H17N5S2 |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclohexyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H17N5S2/c16-11-10-7-4-8-17-14(10)22-12(11)13-18-19-15(21)20(13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,16H2,(H,19,21) |
InChI Key |
HNWUHNAHQKRUMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=C(C4=C(S3)N=CC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclopropyl-4-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10869305.png)
![4-(1,2-benzothiazol-3-yl)-N-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B10869315.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10869317.png)
![2-(1,3-benzothiazol-2-yl)-5-[3-(cyclohexylamino)propyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869324.png)

![(4Z)-2-(4-methoxyphenyl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869332.png)
![[4-[(4-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] acetate](/img/structure/B10869349.png)

![N-(2-chlorophenyl)-2-[11-(cyclohex-3-en-1-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10869355.png)
![N-(6-hydroxy-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-1-phenyl-1,4-dihydropyrimidin-5-yl)acetamide](/img/structure/B10869356.png)
![Methyl 5-chloro-3-{[4-(2-hydroxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869360.png)
![2-[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]-N-(naphthalen-2-yl)acetamide](/img/structure/B10869362.png)
![11-(4-chlorophenyl)-3-(2-furyl)-10-(4-methoxybenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869364.png)
